molecular formula C19H14N2O4S2 B2905176 N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941998-57-8

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2905176
CAS No.: 941998-57-8
M. Wt: 398.45
InChI Key: GUOMCDLHXYZBOU-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a thiazole ring, and a benzamide group with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of 2-(2-aminophenyl)benzofuran derivatives with thioamides under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: Substitution reactions, particularly at the benzofuran or thiazole rings, can introduce new substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide has shown potential as a bioactive molecule. Studies have investigated its antimicrobial, antitumor, and antioxidant properties, making it a candidate for drug development.

Medicine: The compound's biological activity has led to its exploration as a therapeutic agent. Its potential to inhibit specific enzymes or receptors involved in disease processes makes it a target for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.

  • Thiazole derivatives: Compounds containing thiazole rings with various substituents.

  • Benzamide derivatives: Benzamide compounds with different substituents on the benzene ring.

Uniqueness: N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide stands out due to its combination of benzofuran, thiazole, and benzamide moieties, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c1-27(23,24)17-9-5-3-7-13(17)18(22)21-19-20-14(11-26-19)16-10-12-6-2-4-8-15(12)25-16/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOMCDLHXYZBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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